molecular formula C110H176N40O27 B582188 H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH CAS No. 1259837-37-0

H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH

Cat. No.: B582188
CAS No.: 1259837-37-0
M. Wt: 2490.871
InChI Key: XYTKNIRPYFUTMF-OGTXIUGESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH is a synthetic 23-residue peptide characterized by distinctive structural motifs, including:

  • Proline-rich domains: Dual Pro-Pro repeats at positions 4–5 and 18–19, which may confer structural rigidity or facilitate interactions with polyproline-binding proteins .
  • Histidine-Tyrosine motifs: The His-Tyr-His-His segment (positions 13–16), which could participate in metal ion coordination or enzymatic active sites, akin to neuropeptides like proctolin .

While direct functional data for this peptide are absent in the provided evidence, its sequence shares homology with bioactive peptides involved in thrombin receptor activation (e.g., SFLL), neurosignaling (e.g., proctolin), and cell adhesion (e.g., PHSRN) .

Properties

CAS No.

1259837-37-0

Molecular Formula

C110H176N40O27

Molecular Weight

2490.871

InChI

InChI=1S/C110H176N40O27/c1-55(2)40-71(138-86(156)58(7)132-97(167)78(50-151)145-99(169)80-22-14-36-147(80)104(174)82-24-16-38-149(82)102(172)69(30-31-84(111)155)136-93(163)72(41-56(3)4)143-101(171)85(112)60(9)153)92(162)135-67(19-11-33-125-108(115)116)89(159)133-66(18-10-32-124-107(113)114)88(158)134-68(20-12-34-126-109(117)118)90(160)140-75(45-63-48-122-53-129-63)95(165)139-73(43-61-26-28-65(154)29-27-61)94(164)142-76(46-64-49-123-54-130-64)96(166)141-74(44-62-47-121-52-128-62)91(161)131-59(8)87(157)144-77(42-57(5)6)103(173)150-39-17-25-83(150)105(175)148-37-15-23-81(148)100(170)146-79(51-152)98(168)137-70(106(176)177)21-13-35-127-110(119)120/h26-29,47-49,52-60,66-83,85,151-154H,10-25,30-46,50-51,112H2,1-9H3,(H2,111,155)(H,121,128)(H,122,129)(H,123,130)(H,131,161)(H,132,167)(H,133,159)(H,134,158)(H,135,162)(H,136,163)(H,137,168)(H,138,156)(H,139,165)(H,140,160)(H,141,166)(H,142,164)(H,143,171)(H,144,157)(H,145,169)(H,146,170)(H,176,177)(H4,113,114,124)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)/t58-,59-,60+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,85-/m0/s1

InChI Key

XYTKNIRPYFUTMF-OGTXIUGESA-N

SMILES

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C7CCCN7C(=O)C8CCCN8C(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Resin Functionalization

The synthesis of TLQP-21 employs Fmoc-based SPPS on a Rink amide resin to ensure C-terminal amidation, a common strategy for bioactive peptides. Polystyrene (PS) resins with a loading capacity of 0.2–0.5 mmol/g are preferred to balance steric accessibility and synthetic yield. Pre-swelling in dimethylformamide (DMF) for 30 minutes precedes the first amino acid attachment.

Amino Acid Coupling Strategies

Coupling reactions utilize a dual-reagent approach to address sequence-dependent aggregation:

  • DIC-OxymaPure : For standard residues (e.g., Thr, Leu, Gln), 5 equivalents of Fmoc-amino acid activated with 1:1 DIC:OxymaPure in DMF (2 min preactivation, 1 h coupling).

  • HATU-DIEA : For sterically hindered residues (e.g., Arg, His), 5 equivalents activated with 0.9:1 HATU:DIEA in DMF (5 min preactivation, 2×30 min couplings).

A study on a 16-residue hGH-derived peptide demonstrated that double couplings with these reagents improved crude purity from <20% to 42%.

Sequence-Specific Challenges and Mitigation

Proline-Rich Motifs (Pro4^44-Pro5^55 and Pro18^{18}18-Pro19^{19}19)

Proline repeats induce secondary structures that hinder resin solvation. Pseudoproline dipeptide derivatives (e.g., Fmoc-Ser(ψMe,Mepro)-OH) were incorporated at Ser6^6 and Ser20^{20} to disrupt β-sheet formation. This reduced aggregation, enabling single-coupling efficiencies of >98% for subsequent residues.

Table 1: Pseudoproline Integration in TLQP-21 Synthesis

PositionResiduePseudoproline DerivativeCoupling Efficiency
6SerFmoc-Ser(ψMe,Mepro)-OH98.5%
20SerFmoc-Ser(ψMe,Mepro)-OH97.8%

Arginine and Histidine Clusters (Arg9^{9}9-Arg11^{11}11, His12^{12}12-His14^{14}14)

  • Arg Protection : Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) groups prevent guanidino side-chain reactions.

  • His Protection : Trt (trityl) groups minimize imidazole ring alkylation during Fmoc deprotection.

Extended coupling times (2 h) and 20% piperidine in DMF for deprotection were critical for these regions, as noted in the synthesis of Arg-rich glycogen synthase peptides.

Cleavage and Global Deprotection

TFA-Based Cleavage Cocktail

A mixture of TFA:thioanisole:water:phenol:EDT (90:5:3:2:1, v/v) cleaves the peptide from the resin over 3 h at 25°C. Scavengers (phenol, EDT) prevent tert-butyl and trityl cation-induced modifications. Post-cleavage, cold diethyl ether precipitates the peptide, yielding a crude purity of 42–50%.

TFA Salt Removal

Ion-exchange chromatography (IEC) on Dowex 1×2 resin replaces TFA counterions with acetate, mitigating cytotoxicity risks. HongTide Biotechnology reports final TFA levels <0.1% for TLQP-21.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

Semi-preparative C18 columns (10 × 250 mm, 5 µm) resolve crude TLQP-21 using a 20–45% acetonitrile gradient (0.1% TFA) over 40 min. Analytical HPLC (Zorbax SB-C18, 3.0 × 50 mm) confirms purity >96%.

Table 2: HPLC and MS Characterization Data

ParameterValueSource
Retention Time22.4 min
Molecular WeightCalculated: 2489.8 Da
Observed: 2489.7 Da
Purity (HPLC)96.2%

Mass Spectrometry (MS)

MALDI-TOF MS in linear positive mode ([M+H]+^+ = 2490.5) validates sequence integrity, with <2 ppm mass error.

Synthetic Yield and Cost Optimization

Industrial-scale production (HongTide Biotechnology) achieves 15–20% overall yield by:

  • Minimizing pseudoproline dipeptide use (cost: $320/mmol) through monomeric Fmoc-Ser(ψMe,Mepro)-OH ($110/mmol).

  • Recycling DMF and dichloromethane solvents.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.

Scientific Research Applications

Peptides like “H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH” have diverse applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and in studying peptide chemistry.

    Biology: Serve as models for protein structure and function studies.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of biomaterials and as catalysts in chemical reactions.

Mechanism of Action

The mechanism by which peptides exert their effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides can modulate immune responses, influence cell signaling, or act as antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Peptides with Overlapping Motifs or Functions

Compound Name Sequence Motifs Key Residues Function Reference
Target Peptide Thr-Leu-Gln-Pro-Pro-Ser...Pro-Pro-Ser-Arg Pro-Pro, Arg³, His-Tyr-His-His Hypothetical receptor/cell signaling N/A
SFLL (Thrombin agonist) Ser-Phe-Leu-Leu-Arg Leu-Leu-Arg Thrombin receptor activation
Proctolin Arg-Tyr-Leu-Pro-Thr Arg-Tyr, Pro-Thr Neuropeptide (insect CNS)
PHSRN (Fibronectin synergy site) Pro-His-Ser-Arg-Asn Pro-His-Arg Enhances α5β1 integrin adhesion
VLPVP (Hypotensive peptide) Val-Leu-Pro-Val-Pro Pro-Val-Pro ACE inhibition, blood pressure regulation
H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH Pro, Arg repeats Pro-Arg clusters Structural or receptor-binding roles

Functional Insights

Thrombin Receptor Agonists (e.g., SFLL)
  • SFLL (Ser-Phe-Leu-Leu-Arg) mimics thrombin’s receptor-binding activity, inducing calcium signaling and phospholipid metabolism in mesangial cells .
  • Comparison : The target peptide’s Arg³ cluster (positions 9–11) resembles SFLL’s C-terminal Arg, critical for receptor interaction. However, the target’s extended Pro-rich regions may confer distinct receptor specificity or proteolytic stability .
Neuropeptides (e.g., Proctolin)
  • Proctolin (Arg-Tyr-Leu-Pro-Thr) regulates neuronal activity in insects via G-protein-coupled receptors (GPCRs) .
  • However, proctolin’s shorter length (5 residues) limits structural complexity compared to the target peptide .
Cell-Adhesion Enhancers (e.g., PHSRN)
  • The PHSRN (Pro-His-Ser-Arg-Asn) pentapeptide in fibronectin synergizes with RGD motifs to strengthen α5β1 integrin binding .
  • Comparison : The target’s Pro-Pro-Ser segment (positions 4–6) mirrors PHSRN’s Pro-His-Ser core, hinting at a role in stabilizing adhesion-mediating conformations. However, the absence of an RGD motif in the target peptide may limit direct integrin engagement .
Hypotensive Peptides (e.g., VLPVP)
  • VLPVP (Val-Leu-Pro-Val-Pro) inhibits angiotensin-converting enzyme (ACE) and is absorbed via paracellular transport, influenced by MRP2 efflux pumps .
  • Comparison : The target’s Pro-Pro repeats (positions 4–5, 18–19) resemble VLPVP’s Pro-Val-Pro motif, which confers resistance to proteolysis. However, the target’s larger size and charged residues (Arg³) may alter absorption kinetics .
Peptides with Pro/Arg Repeats
  • Peptides like H-Ala-Pro-Arg-Thr-Pro-Gly-Gly-Arg-Arg-OH () utilize Pro-Arg clusters for structural stability or receptor binding.
  • Comparison: The target’s Pro-Pro and Arg³ motifs likely enhance proteolytic stability and electrostatic interactions, similar to these analogues.

Biological Activity

The compound H-Thr-Leu-Gln-Pro-Pro-Ser-Ala-Leu-Arg-Arg-Arg-His-Tyr-His-His-Ala-Leu-Pro-Pro-Ser-Arg-OH is a peptide that exhibits various biological activities, making it a subject of interest in pharmacological and biochemical research. This article delves into its biological activity, exploring its mechanisms, therapeutic potential, and relevant case studies.

Structure and Properties

This peptide consists of 25 amino acids, characterized by a sequence that includes both hydrophilic and hydrophobic residues. The presence of multiple arginine (Arg) and histidine (His) residues suggests potential interactions with biological membranes and receptors, enhancing its bioactivity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of bioactive peptides. The sequence of this compound may enable it to disrupt bacterial cell membranes or inhibit essential enzymes, thus exhibiting antibacterial effects against various pathogens.

Peptide Target Pathogen Activity
H-Thr-Leu-Gln...E. coliInhibitory
H-Thr-Leu-Gln...S. aureusEffective

2. Antioxidant Activity

Bioactive peptides are known for their antioxidant capabilities, which can mitigate oxidative stress in cells. The specific amino acid composition of this peptide may contribute to its ability to scavenge free radicals, thereby protecting cellular components from damage.

3. Immunomodulatory Effects

Peptides like H-Thr-Leu-Gln... have shown potential in modulating immune responses. They may enhance the activity of immune cells or regulate cytokine production, making them candidates for therapeutic applications in autoimmune diseases and infections.

The biological activity of H-Thr-Leu-Gln... can be attributed to several mechanisms:

  • Binding to Receptors: The presence of specific amino acids allows the peptide to bind to various receptors on cell membranes, influencing signaling pathways.
  • Enzyme Inhibition: Certain residues may inhibit enzymes involved in inflammatory processes or pathogen survival.
  • Cell Membrane Interaction: The hydrophobic regions facilitate interaction with lipid bilayers, potentially disrupting membrane integrity in target cells.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various peptides against common pathogens. H-Thr-Leu-Gln... exhibited significant inhibition against E. coli and S. aureus, demonstrating its potential as a natural preservative in food products.

Case Study 2: Antioxidant Properties

In vitro assays assessed the antioxidant capacity of several peptides. H-Thr-Leu-Gln... showed a notable reduction in reactive oxygen species (ROS) levels in cultured human cells, indicating its protective effects against oxidative stress.

Q & A

Q. How can researchers determine the secondary structure of this peptide, given its repetitive motifs (e.g., Pro-Pro-Ser, Arg-Arg-Arg)?

Methodological Answer: Circular dichroism (CD) spectroscopy is optimal for identifying α-helical, β-sheet, or polyproline II (PPII) conformations in aqueous solutions. For solid-state analysis, Fourier-transform infrared spectroscopy (FTIR) or nuclear magnetic resonance (NMR) with isotopic labeling (e.g., ¹³C, ¹⁵N) can resolve structural details. Computational tools like PEP-FOLD3 or AlphaFold2 may predict folding patterns but require experimental validation due to the peptide’s repetitive sequences .

Q. What purification strategies are recommended for this peptide, considering its high arginine and histidine content?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and trifluoroacetic acid (TFA) as an ion-pairing agent is standard. Adjusting gradient elution (e.g., 5–35% acetonitrile over 30 minutes) improves resolution. For charge-based separation, ion-exchange chromatography (IEX) with pH optimization (targeting the pI of ~10–11 due to Arg/His residues) may reduce aggregation. Mass spectrometry (MALDI-TOF or ESI-MS) must confirm purity .

Q. How can in vitro stability be assessed for this peptide under physiological conditions?

Methodological Answer: Incubate the peptide in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and analyze degradation kinetics via HPLC or LC-MS at timed intervals. Protease susceptibility can be tested by adding trypsin/chymotrypsin and monitoring cleavage sites. Stabilizing modifications (e.g., D-amino acids, PEGylation) should be explored if rapid degradation is observed .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in reported binding affinities of this peptide to histidine-rich targets?

Methodological Answer: Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics (kon/koff) and thermodynamics (ΔH, ΔS) under identical buffer conditions. Control for metal ions (e.g., Zn²⁺, Cu²⁺) that may mediate His-Tyr-His-His interactions. Validate findings with mutational studies (e.g., His→Ala substitutions) and cross-reference with molecular dynamics (MD) simulations .

Q. How can researchers optimize synthesis yields of this peptide, given its aggregation-prone arginine clusters?

Methodological Answer: Employ microwave-assisted solid-phase peptide synthesis (SPPS) with Fmoc chemistry, using pseudoproline dipeptides (e.g., Ser-Pro) to minimize chain aggregation. Add chaotropic agents (e.g., 2,2,2-trifluoroethanol) during coupling steps. Post-synthesis, dissolve the peptide in low-pH solutions (e.g., 0.1% acetic acid) and lyophilize to prevent β-sheet formation. Monitor stepwise coupling efficiency via Kaiser tests .

Q. What computational frameworks are recommended for predicting this peptide’s interaction with lipid bilayers or nucleic acids?

Methodological Answer: All-atom MD simulations (e.g., GROMACS, AMBER) with explicit solvent models can explore membrane insertion or DNA/RNA binding. Parameterize Arg/His residues using CHARMM36 or OPLS-AA force fields. For coarse-grained modeling, Martini 3.0 enables longer timescale simulations. Pair computational predictions with experimental techniques like fluorescence anisotropy (for nucleic acids) or neutron reflectometry (for lipid interactions) .

Data Analysis & Validation

Q. How should researchers address discrepancies between in silico and experimental data on this peptide’s conformational flexibility?

Methodological Answer: Perform replica-exchange MD (REMD) simulations to sample diverse conformations and compare with NMR-derived NOE restraints or small-angle X-ray scattering (SAXS) data. Use Bayesian inference to quantify uncertainty in computational models. If contradictions persist, re-evaluate force field parameters or solvent models (e.g., TIP3P vs. TIP4P) .

Q. What statistical approaches are appropriate for analyzing dose-response data in functional assays involving this peptide?

Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., Hill equation) with tools like GraphPad Prism or R’s drc package. Apply Akaike information criterion (AIC) to compare sigmoidal vs. biphasic models. For high-throughput screens, use Z-factor analysis to assess assay robustness and correct for multiple comparisons (e.g., Benjamini-Hochberg procedure) .

Ethical & Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this peptide’s redox activity (e.g., His-Tyr interactions)?

Methodological Answer: Pre-treat buffers with Chelex resin to remove trace metals. Standardize redox conditions (e.g., controlled O₂ levels via glovebox) and validate using cyclic voltammetry. Report detailed synthetic protocols (e.g., resin type, cleavage conditions) in supplementary materials. Deposit raw data (e.g., HPLC chromatograms, NMR spectra) in open repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.